Aglme

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AGLME is utilized in direct enzymatic assay for activated Hageman factor measuring ability of Hageman factor to hydrolyze the cpd.

Applications De Recherche Scientifique

N-Glycosylation in Archaea

Research on Aglme has been instrumental in understanding N-glycosylation in Archaea. Specifically, the role of Aglme in the biosynthesis of hexuronic acids within a pentasaccharide in Haloferax volcanii was elucidated. The study highlighted Aglme's function as a UDP-glucose dehydrogenase, playing a critical role in the N-glycosylation process of archaeal species (Yurist-Doutsch et al., 2010).

Agroforestry Research

Aglme has been referenced in the context of agroforestry research. Agroforestry, a land use management system integrating trees and crops, requires a scientific understanding of the competition, complexity, profitability, and sustainability. Research in this field emphasizes the need for balancing nutrient competition and fostering soil fertility (Sánchez, 1995).

Noise Control in Engineering

In engineering, an adaptive genetic algorithm (AGA) was developed for active noise control (ANC) systems. This research is significant in demonstrating the use of AGAs to enhance noise cancellation techniques in various industrial applications (Chang & Chen, 2010).

Remote Sensing and Forest Biomass Estimation

Aglme is also relevant in remote sensing research for estimating forest Aboveground Biomass (AGB) in arid and semi-arid regions. This research utilizes integrated LiDAR and optical data, demonstrating the importance of Aglme in environmental monitoring and forest management (Cao et al., 2018).

Knowledge Management in Research Organizations

Aglme has been mentioned in the context of knowledge management systems like AGRUPE, used in research institutions for organizing and identifying key areas in scientific research. This system highlights the integration of hierarchical structures in managing scientific knowledge (Morais & Alves, 2010).

Silver Nanoparticles in Environmental Science

The application of silver nanoparticles (AgNps) in environmental science is another area where Aglme is relevant. Research on AgNps focuses on their adsorptive properties for removing pollutants and heavy metals, showcasing the role of Aglme in advancing environmental remediation technologies (Dastafkan et al., 2015).

Climate Change Education

Aglme has been used in education research, particularly in teaching anthropogenic climate change and Earth science through technology-enabled inquiry. This reflects the intersection of Aglme with educational methodologies to enhance understanding of complex global issues (Bush et al., 2016).

Propriétés

Numéro CAS |

10236-44-9 |

|---|---|

Nom du produit |

Aglme |

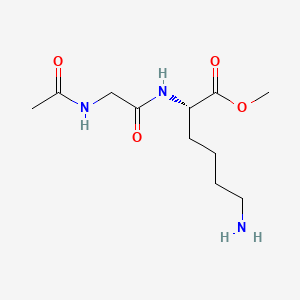

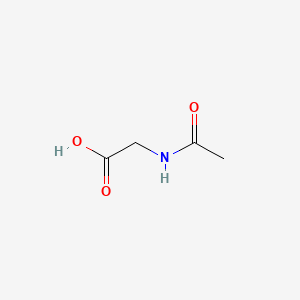

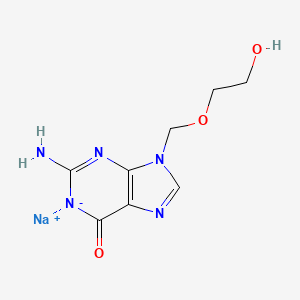

Formule moléculaire |

C11H21N3O4 |

Poids moléculaire |

259.3 g/mol |

Nom IUPAC |

methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate |

InChI |

InChI=1S/C11H21N3O4/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1 |

Clé InChI |

FIGKGJVUYAFLBI-VIFPVBQESA-N |

SMILES isomérique |

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC |

SMILES |

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC |

SMILES canonique |

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

14752-92-2 (mono-acetate) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AGLME N(alpha)-acetylglycyllysyl methyl ester N(alpha)-acetylglycyllysyl methyl ester, monoacetate N-alpha-acetyl-Gly-Lys-methyl ester N-alpha-acetylglycyllysyl methyl este |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)